molecular formula C17H18O3 B8554228 Methyl 2-hydroxy-2,2-di-p-tolylacetate

Methyl 2-hydroxy-2,2-di-p-tolylacetate

Cat. No.: B8554228
M. Wt: 270.32 g/mol
InChI Key: INZXAUFHEMBBLF-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-2,2-di-p-tolylacetate is an organic ester characterized by a central acetoxy group substituted with two para-tolyl (4-methylphenyl) groups and a hydroxyl group at the α-carbon. Its molecular structure combines aromatic and ester functionalities, making it a compound of interest in synthetic chemistry, particularly in chiral ligand synthesis or as a precursor for pharmaceuticals. The hydroxyl group introduces polarity, while the para-tolyl substituents enhance steric bulk and lipophilicity.

Properties

Molecular Formula

C17H18O3

Molecular Weight

270.32 g/mol

IUPAC Name

methyl 2-hydroxy-2,2-bis(4-methylphenyl)acetate

InChI

InChI=1S/C17H18O3/c1-12-4-8-14(9-5-12)17(19,16(18)20-3)15-10-6-13(2)7-11-15/h4-11,19H,1-3H3

InChI Key

INZXAUFHEMBBLF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)(C(=O)OC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of di-p-tolylhydroxyacetic acid methyl ester typically involves the esterification of di-p-tolylhydroxyacetic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester. Common catalysts used include sulfuric acid or hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of di-p-tolylhydroxyacetic acid methyl ester may involve continuous flow reactors to optimize the reaction conditions and increase yield. The process involves the same esterification reaction but on a larger scale, with careful control of temperature, pressure, and catalyst concentration to ensure high efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-2,2-di-p-tolylacetate can undergo several types of chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to di-p-tolylhydroxyacetic acid and methanol in the presence of a strong acid or base.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Transesterification: The ester can react with another alcohol to form a different ester and methanol.

Common Reagents and Conditions

    Hydrolysis: Typically carried out using dilute hydrochloric acid or sodium hydroxide under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether is commonly used.

    Transesterification: Catalysts like sodium methoxide or sulfuric acid are used, with the reaction carried out under reflux.

Major Products Formed

    Hydrolysis: Di-p-tolylhydroxyacetic acid and methanol.

    Reduction: Di-p-tolylhydroxyacetic alcohol.

    Transesterification: A different ester and methanol.

Scientific Research Applications

Methyl 2-hydroxy-2,2-di-p-tolylacetate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Used in the production of fragrances, flavoring agents, and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of di-p-tolylhydroxyacetic acid methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active di-p-tolylhydroxyacetic acid, which can then interact with its target. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs

Methyl 2-hydroxyacetate (CAS 96-35-5)

  • Structure : Simplest analog, lacking aromatic substituents (C3H6O3).
  • Properties : Higher polarity due to the absence of aryl groups; lower molecular weight (90.08 g/mol) .
  • Safety : Classified under GHS with hazards including respiratory irritation; first-aid measures emphasize immediate medical consultation upon inhalation .

Ethyl p-tolylacetate (CAS 84175)

  • Structure : Ethyl ester with a single para-tolyl group at the α-carbon.
  • Properties : Increased lipophilicity compared to methyl 2-hydroxyacetate due to the ethyl chain and aromatic ring. SMILES: CCOC(=O)CC1=CC=C(C=C1)C .
  • Applications : Used as a flavoring agent or intermediate in organic synthesis.

Methyl 4-methylphenylacetate (synonyms: p-tolylacetic acid methyl ester) Structure: Methyl ester with a single para-tolyl group. Properties: Intermediate lipophilicity between methyl 2-hydroxyacetate and Methyl 2-hydroxy-2,2-di-p-tolylacetate.

Comparative Analysis

Parameter This compound Methyl 2-hydroxyacetate Ethyl p-tolylacetate Methyl 4-methylphenylacetate
Molecular Weight ~270.3 g/mol (estimated) 90.08 g/mol ~178.2 g/mol ~164.2 g/mol
Functional Groups Hydroxyl, two p-tolyl, ester Hydroxyl, ester Ester, p-tolyl Ester, p-tolyl
Polarity Moderate (hydroxyl vs. aryl) High Low Low
Reactivity Potential for chiral synthesis Limited to ester hydrolysis Ester hydrolysis/alkylation Ester-specific reactions
Safety Profile Likely irritant (similar to analogs) Respiratory hazard Not specified Limited data

Research Findings

  • Synthetic Utility : this compound’s steric hindrance and chirality make it a candidate for asymmetric catalysis, akin to binuclear Ni(II) complexes derived from chiral Schiff bases .
  • Stability: The hydroxyl group may increase susceptibility to oxidation compared to non-hydroxylated analogs like ethyl p-tolylacetate.
  • Solubility : Expected to exhibit lower water solubility than methyl 2-hydroxyacetate (~90.08 g/mol) due to aromatic substituents, aligning with trends seen in ethyl p-tolylacetate .

Critical Notes and Limitations

  • Data Gaps : Direct experimental data (e.g., melting point, toxicity) for this compound are absent in the provided evidence; inferences rely on structural analogs.
  • Safety : While methyl 2-hydroxyacetate’s hazards are documented , extrapolation to the target compound requires caution due to differences in substituent effects.

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